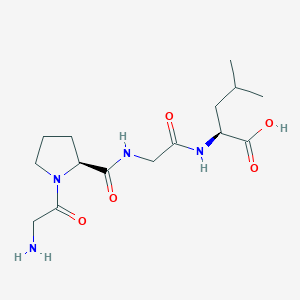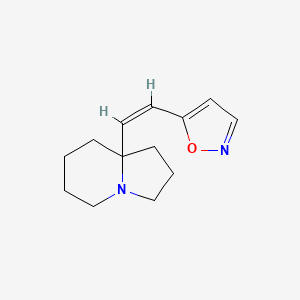
(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole: is a complex organic compound characterized by its unique structural features The compound consists of an isoxazole ring attached to an octahydroindolizinyl group via a vinyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole typically involves multi-step organic reactions. The process begins with the preparation of the octahydroindolizinyl precursor, followed by the introduction of the vinyl group and subsequent formation of the isoxazole ring. Common reagents used in these steps include aldehydes, amines, and nitrile oxides. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group in the compound can participate in substitution reactions, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure could lead to the development of new treatments for various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its specific chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- (Octahydroindolizin-8a-yl)methanol
- 1-(Octahydroindolizin-8a-yl)methanamine dihydrochloride
Comparison: Compared to these similar compounds, (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole stands out due to its unique vinyl linkage and isoxazole ring
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
5-[(Z)-2-(2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C13H18N2O/c1-2-10-15-11-3-7-13(15,6-1)8-4-12-5-9-14-16-12/h4-5,8-9H,1-3,6-7,10-11H2/b8-4- |
Clé InChI |
YCPJLPTVEGIWAS-YWEYNIOJSA-N |
SMILES isomérique |
C1CCN2CCCC2(C1)/C=C\C3=CC=NO3 |
SMILES canonique |
C1CCN2CCCC2(C1)C=CC3=CC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


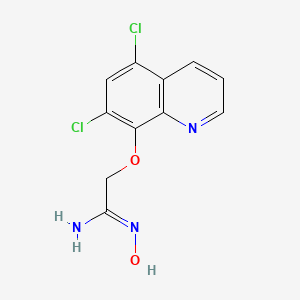

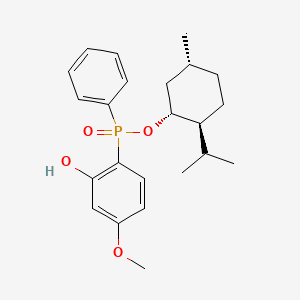


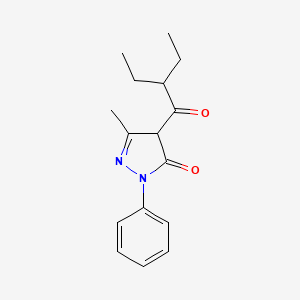
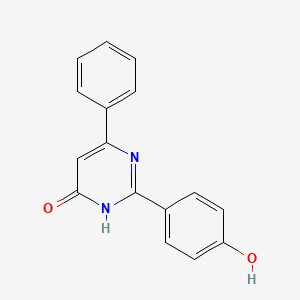
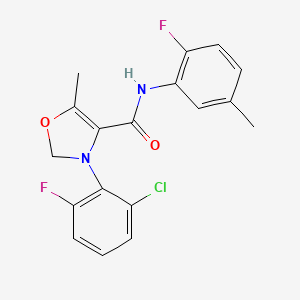
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)


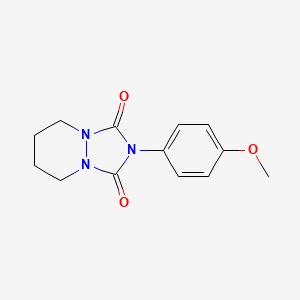
methanone](/img/structure/B12904710.png)
